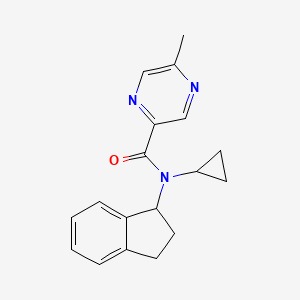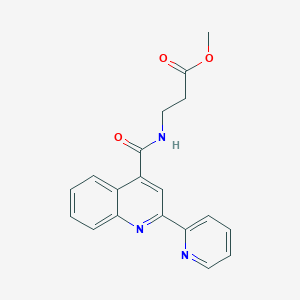![molecular formula C16H20N2O3 B7513841 Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPMM is a piperazinyl ketone derivative that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, to induce its pharmacological effects. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be easily modified to produce analogs with different pharmacological properties. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone is also stable under various conditions, making it suitable for long-term storage and transportation. However, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone can also be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to explore its potential as a diagnostic tool for cancer detection. Additionally, further studies are needed to elucidate the mechanism of action of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone and to identify its cellular targets. Finally, the development of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone analogs with improved pharmacological properties is an area of future research.
Synthesemethoden
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone can be synthesized through a series of chemical reactions. The initial step involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been studied for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-3-2-4-13(14)16(20)18-10-8-17(9-11-18)15(19)12-6-7-12/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNRRRLTCCYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)



![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
